molecular formula C25H22ClN3O2S B4327007 3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4327007
M. Wt: 464.0 g/mol
InChI Key: LORYIHBHDYQDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the 2-chlorobenzoyl and 4-ethylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

  • 3-aminothieno[2,3-b]pyridine-2-carboxamides
  • 4,6-dimethylthieno[2,3-b]pyridine derivatives

Uniqueness

What sets 3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-4-16-9-11-17(12-10-16)28-24(31)22-21(20-14(2)13-15(3)27-25(20)32-22)29-23(30)18-7-5-6-8-19(18)26/h5-13H,4H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORYIHBHDYQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-(2-CHLOROBENZAMIDO)-N-(4-ETHYLPHENYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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